molecular formula C21H25NO2 B5138182 2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide

2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B5138182
M. Wt: 323.4 g/mol
InChI Key: ARSKEHKFNZNDRY-UHFFFAOYSA-N
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Description

2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclohexyl group attached to a phenoxy ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of 4-cyclohexylphenol: This can be achieved through the hydrogenation of 4-phenylphenol in the presence of a suitable catalyst such as palladium on carbon.

    Etherification: The 4-cyclohexylphenol is then reacted with 2-bromoacetophenone under basic conditions to form 2-(4-cyclohexylphenoxy)acetophenone.

    Amidation: The final step involves the reaction of 2-(4-cyclohexylphenoxy)acetophenone with 3-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications: The compound can be utilized in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies and assays.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)-N-(3-methylphenyl)acetamide
  • 2-(4-methylphenoxy)-N-(3-methylphenyl)acetamide
  • 2-(4-ethylphenoxy)-N-(3-methylphenyl)acetamide

Uniqueness

2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide is unique due to the presence of the cyclohexyl group, which can impart distinct steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

2-(4-cyclohexylphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-16-6-5-9-19(14-16)22-21(23)15-24-20-12-10-18(11-13-20)17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSKEHKFNZNDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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